2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline
Overview
Description
2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline, also known as 2-FTHPA, is an organic compound with a wide range of applications in the laboratory and in scientific research. It is a colorless, crystalline solid with a melting point of 128-130 °C. 2-FTHPA has been used in a variety of scientific applications, including synthesis of pharmaceuticals, biological research, and as a reagent in organic synthesis. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.
Scientific Research Applications
Synthetic Methodologies and Intermediates
- A study detailed an efficient synthesis process for a key intermediate for TAK-779, a CCR5 antagonist, showcasing the importance of substituted anilines in pharmaceutical synthesis. This method highlights potential pathways for synthesizing compounds similar to 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline, which could serve as intermediates in drug synthesis (Hashimoto et al., 2002).
- Research on the synthesis and antifungal activity of certain quinoline derivatives originating from substituted anilines emphasizes the role of these compounds in developing new antifungal agents. This indicates a potential research direction for exploring the biological activities of related compounds, including 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline (Yuan et al., 2011).
Antimicrobial and Biological Applications
- Another study on substituted anilines reported the facile synthesis and significant antibacterial and antifungal activities of certain derivatives, suggesting a promising area for the application of 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline in developing new antimicrobial compounds (Banoji et al., 2022).
Material Science and Imaging
- In material science, the development of aggregation-induced emission (AIE) dots with applications in cytoplasm and nuclear imaging showcases the utility of specific fluorophores for bioimaging. This suggests potential applications for fluorescent derivatives of 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline in creating novel imaging agents (Wang et al., 2014).
Mechanism of Action
Biochemical Pathways
The compound “2-fluoro-4-(oxan-4-yl)aniline” contains a tetrahydropyran ring, which is a common structural motif in many natural products, including carbohydrates and nucleosides. Tetrahydropyran rings can be involved in a variety of biochemical pathways, depending on the other functional groups present in the molecule .
properties
IUPAC Name |
2-fluoro-4-(oxan-4-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-7-9(1-2-11(10)13)8-3-5-14-6-4-8/h1-2,7-8H,3-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHUHVXZTRHONK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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